(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide
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Overview
Description
(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide: is a chemical compound with the molecular formula C9H12BrNO and a molecular weight of 230.10 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide typically involves the reaction of 2-methyl-2,3-dihydro-1-benzofuran with amine under controlled conditions. The reaction is often carried out in the presence of a hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various benzofuran derivatives .
Medicine: Benzofuran derivatives, including this compound, are being investigated for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of various functional chemicals .
Mechanism of Action
The exact mechanism of action of (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide is not well-documented. benzofuran derivatives generally exert their effects by interacting with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes .
Comparison with Similar Compounds
- 2,3-Dimethyl-1-benzofuran-5-amine
- 2-Methyl-1-benzofuran-7-yl)amine hydrochloride
- 2,3-Dihydro-1-benzofuran-3-amine hydrochloride
Comparison: Compared to other benzofuran derivatives, (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This uniqueness can influence its reactivity, solubility, and biological activity .
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1-benzofuran-5-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.BrH/c1-6-4-7-5-8(10)2-3-9(7)11-6;/h2-3,5-6H,4,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPVWUMFMBANGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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